![molecular formula C13H15NO5 B1327885 Ethyl 5-(4-nitrophenyl)-5-oxovalerate CAS No. 898777-59-8](/img/structure/B1327885.png)
Ethyl 5-(4-nitrophenyl)-5-oxovalerate
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Overview
Description
The compound “Ethyl 5-(4-nitrophenyl)-5-oxovalerate” likely belongs to the class of organic compounds known as nitrobenzenes. Nitrobenzenes are compounds containing a nitro group (-NO2) attached to a benzene ring .
Chemical Reactions Analysis
Nitrobenzenes, in general, can undergo a variety of chemical reactions, including reduction to amines, and reactions with nucleophiles. The exact reactions that “Ethyl 5-(4-nitrophenyl)-5-oxovalerate” would undergo depend on the specific conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. These properties for “Ethyl 5-(4-nitrophenyl)-5-oxovalerate” are not available in the literature .
Scientific Research Applications
Antiviral Activity
Ethyl 5-(4-nitrophenyl)-5-oxovalerate may serve as a precursor in the synthesis of indole derivatives, which have demonstrated significant antiviral properties. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses .
Anti-inflammatory Properties
The compound’s role in synthesizing indole derivatives also extends to anti-inflammatory applications. These derivatives can be designed to target specific inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .
Anticancer Potential
Indole derivatives, which can be synthesized using Ethyl 5-(4-nitrophenyl)-5-oxovalerate, have shown promise in anticancer research. Their ability to bind with high affinity to multiple receptors makes them valuable in the development of novel anticancer agents .
Antimicrobial Efficacy
The structural versatility of Ethyl 5-(4-nitrophenyl)-5-oxovalerate allows for the creation of compounds with antimicrobial properties. This is particularly relevant in the fight against drug-resistant bacterial strains .
Organic Synthesis
Ethyl 5-(4-nitrophenyl)-5-oxovalerate can be used in organic synthesis, particularly in the formation of chalcones and other intermediates. These intermediates are crucial in developing pharmacologically active molecules .
OLED Material Development
As an organic intermediate, Ethyl 5-(4-nitrophenyl)-5-oxovalerate may find application in the development of organic light-emitting diode (OLED) materials. Its chemical structure could be integral in creating more efficient and durable OLEDs .
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to ethyl 5-(4-nitrophenyl)-5-oxovalerate, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds, such as oximes and hydrazones, can form through reactions with aldehydes and ketones . In these reactions, the nitrogen acts as a nucleophile, competing with oxygen. The reaction with oxygen gives the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl 5-(4-nitrophenyl)-5-oxovalerate may interact with a broad range of biochemical pathways.
Result of Action
It is known that similar compounds, such as indole derivatives, have diverse biological activities . These activities suggest that Ethyl 5-(4-nitrophenyl)-5-oxovalerate may have a wide range of molecular and cellular effects.
Action Environment
It is known that similar compounds, such as indole derivatives, have diverse biological activities . These activities suggest that environmental factors may play a role in the action of Ethyl 5-(4-nitrophenyl)-5-oxovalerate.
Safety and Hazards
properties
IUPAC Name |
ethyl 5-(4-nitrophenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-2-19-13(16)5-3-4-12(15)10-6-8-11(9-7-10)14(17)18/h6-9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDJNTHFFDADIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645725 |
Source
|
Record name | Ethyl 5-(4-nitrophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-nitrophenyl)-5-oxovalerate | |
CAS RN |
898777-59-8 |
Source
|
Record name | Ethyl 4-nitro-δ-oxobenzenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898777-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(4-nitrophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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